Pamoate d'oxantel

Vue d'ensemble

Description

Le pamoate d’oxantel est un composé anthelminthique utilisé principalement pour traiter les infections causées par les vers intestinaux, tels que Trichuris trichiura (trichocéphale). C’est un dérivé de la tétrahydropyrimidine qui s’est avéré très efficace contre certains nématodes parasites . Le pamoate d’oxantel agit en dépolarisant les neurones des parasites gastro-intestinaux, provoquant une contraction musculaire soutenue et conduisant à la mort des parasites par paralysie spastique .

Applications De Recherche Scientifique

Oxantel pamoate has a wide range of scientific research applications, including:

Mécanisme D'action

Le pamoate d’oxantel exerce ses effets en se liant aux récepteurs nicotiniques de l’acétylcholine (nAChR) des nématodes parasites. Cette liaison conduit à l’activation de ces récepteurs, provoquant une contraction musculaire soutenue et une paralysie spastique des vers. Les parasites sont ensuite expulsés du corps de l’hôte. Le médicament est métaboliquement stable et présente une faible biodisponibilité systémique après administration orale .

Analyse Biochimique

Biochemical Properties

Oxantel pamoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the nicotinic acetylcholine receptor (nAChR) in parasitic worms. By binding to these receptors, oxantel pamoate causes a sustained depolarization of the neurons, leading to spastic paralysis of the parasites . Additionally, oxantel pamoate has been shown to inhibit fumarate reductase in some pathogenic bacteria, disrupting their metabolic processes .

Cellular Effects

Oxantel pamoate affects various types of cells and cellular processes. In parasitic worms, it disrupts normal neuromuscular function by causing sustained muscular contraction, leading to paralysis and eventual death of the parasites . This compound also influences cell signaling pathways by interacting with nAChRs, which are crucial for neurotransmission. In bacteria, the inhibition of fumarate reductase by oxantel pamoate affects cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, oxantel pamoate exerts its effects by binding to the nAChRs on the neurons of parasitic worms. This binding leads to a continuous influx of ions, causing sustained depolarization and paralysis of the worms . Additionally, oxantel pamoate inhibits fumarate reductase in bacteria, which is essential for their anaerobic respiration . This inhibition disrupts the electron transport chain, leading to reduced energy production and bacterial death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxantel pamoate have been observed to change over time. The compound is metabolically stable and shows low permeability and low systemic bioavailability after oral administration . This stability ensures that high concentrations of the drug reach the large intestine, where it exerts its anthelmintic effects. Long-term studies have shown that oxantel pamoate remains effective against Trichuris trichiura with minimal degradation .

Dosage Effects in Animal Models

The effects of oxantel pamoate vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 15 to 55 mg/kg for effective treatment of Trichuris spp. infections . At higher doses, oxantel pamoate has been shown to cause mild adverse effects such as nausea, vomiting, diarrhea, and loss of appetite . The compound is well-tolerated in animals due to its low toxicity and reduced absorption into the bloodstream .

Metabolic Pathways

Oxantel pamoate is involved in metabolic pathways that include interactions with enzymes such as fumarate reductase. This interaction disrupts the electron transport chain in bacteria, leading to reduced energy production . The compound is metabolically stable and shows low systemic bioavailability, ensuring that it remains active in the gastrointestinal tract where it is needed .

Transport and Distribution

Oxantel pamoate is transported and distributed primarily within the gastrointestinal tract. Due to its low permeability and low systemic bioavailability, the compound remains localized in the gut, where it exerts its anthelmintic effects . This localization is beneficial for targeting intestinal parasites while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of oxantel pamoate is primarily within the neurons of parasitic worms and the bacterial cells it targets. In parasitic worms, oxantel pamoate binds to nAChRs on the neuronal membranes, leading to sustained depolarization and paralysis . In bacteria, the compound inhibits fumarate reductase, affecting the electron transport chain and energy production . This targeted localization ensures the efficacy of oxantel pamoate against its intended pathogens.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

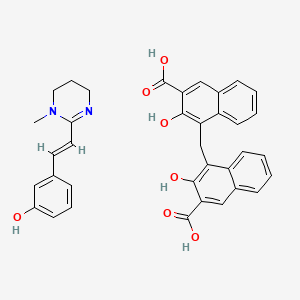

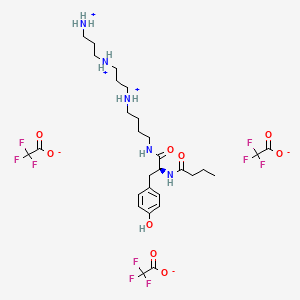

Le pamoate d’oxantel est synthétisé par une série de réactions chimiques impliquant la formation de son ingrédient actif, l’oxantel, et sa combinaison avec l’acide pamoïque. La voie de synthèse implique généralement les étapes suivantes :

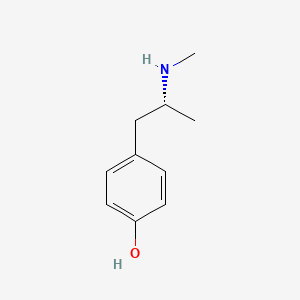

Formation d’oxantel : La synthèse d’oxantel implique la réaction du 3-hydroxyphénylacétonitrile avec la 1-méthyl-2-pyrrolidinone en présence d’une base pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à d’autres réactions pour produire de l’oxantel.

Combinaison avec l’acide pamoïque : L’oxantel est ensuite combiné à l’acide pamoïque pour former le pamoate d’oxantel.

Méthodes de production industrielle

La production industrielle de pamoate d’oxantel implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement élevé et une pureté élevée, et implique l’utilisation de réactifs et d’équipements de qualité industrielle. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le pamoate d’oxantel subit diverses réactions chimiques, notamment :

Oxydation : Le pamoate d’oxantel peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le pamoate d’oxantel en formes réduites.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou d’autres sites réactifs de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du pamoate d’oxantel comprennent les agents oxydants (p. ex., le peroxyde d’hydrogène), les agents réducteurs (p. ex., le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction telles que la température, le pH et le choix du solvant sont optimisées en fonction de la réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir des réactions du pamoate d’oxantel dépendent des conditions de réaction spécifiques. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés de pamoate d’oxantel substitués .

Applications de la recherche scientifique

Le pamoate d’oxantel a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

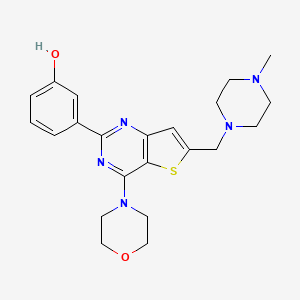

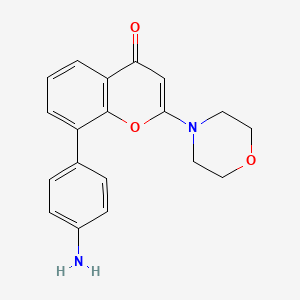

Le pamoate d’oxantel est similaire à d’autres composés anthelminthiques, tels que le pamoate de pyrantel, l’albendazole et le mébendazole. Il possède des propriétés uniques qui le rendent particulièrement efficace contre les infections à Trichuris trichiura . Voici quelques composés similaires :

Pamoate de pyrantel : Également un dérivé de la tétrahydropyrimidine, utilisé pour traiter diverses infections parasitaires.

Albendazole : Un dérivé du benzimidazole utilisé pour traiter une large gamme d’infections parasitaires.

Mebendazole : Un autre dérivé du benzimidazole ayant une activité anthelminthique à large spectre.

La grande efficacité du pamoate d’oxantel contre Trichuris trichiura et son mécanisme d’action unique en font un ajout précieux à l’arsenal des médicaments anthelminthiques .

Propriétés

IUPAC Name |

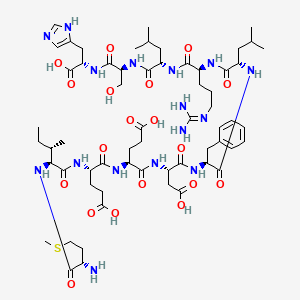

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAINFUFGBHBA-UETGHTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68813-55-8 | |

| Record name | Oxantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXANTEL PAMOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxantel pamoate against helminths?

A1: While the exact mechanism of action remains unclear, research suggests that oxantel pamoate, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.

Q2: Which helminth infection is oxantel pamoate most effective against?

A2: Oxantel pamoate demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].

Q3: Is oxantel pamoate effective against all stages of Trichuris trichiura?

A3: Research indicates that oxantel pamoate is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].

Q4: What is the efficacy of oxantel pamoate against other helminth infections like hookworm and Ascaris lumbricoides ?

A4: Oxantel pamoate exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].

Q5: How does the efficacy of oxantel pamoate compare to other anthelmintics in clinical trials?

A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating oxantel pamoate, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].

Q6: What is the bioavailability of oxantel pamoate?

A6: Oxantel pamoate has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].

Q7: What is known about the absorption and metabolism of oxantel pamoate?

A7: Oxantel pamoate is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].

Q8: Has the combination of oxantel pamoate with other anthelmintics been studied in vivo?

A8: Yes, co-administration of oxantel pamoate with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of oxantel pamoate with tribendimidine and found no evidence of pharmacokinetic interaction [].

Q9: What is the molecular formula and weight of oxantel pamoate?

A9: Oxantel pamoate has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].

Q10: Are there established analytical methods for the quantification of oxantel pamoate?

A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of oxantel pamoate in pharmaceutical formulations and biological samples [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)